2-benzoyl-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCEURUCJPMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163787 | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-96-8 | |
| Record name | 2-Hydroxy-5-methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 2 Benzoyl 4 Methoxyphenol
Established Synthetic Routes and Strategies for 2-benzoyl-4-methoxyphenol and Related Structures
Traditional methods for synthesizing hydroxyaryl ketones primarily rely on classic electrophilic aromatic substitution reactions, such as the Fries rearrangement and the Friedel-Crafts acylation, which includes the Houben-Hoesch reaction. globalspec.comwikipedia.orgbncollegebgp.ac.in
Key Reaction Steps and Mechanistic Considerations
Fries Rearrangement: This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com The reaction is known to be ortho and para selective, with the preferred product often dictated by reaction conditions like temperature and solvent. wikipedia.orgbyjus.com
The widely accepted mechanism involves several key steps:
Complex Formation: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the electron-rich carbonyl oxygen of the acyl group in the phenolic ester. wikipedia.orgbyjus.com
Acylium Ion Generation: This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step generates a free acylium carbocation (R-C=O)⁺. wikipedia.orgbyjus.com
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the activated aromatic ring of the phenol (B47542). wikipedia.org
Product Formation: Subsequent hydrolysis liberates the final hydroxy aryl ketone product. organic-chemistry.org
Houben-Hoesch Reaction: This reaction is a specific type of Friedel-Crafts acylation that uses a nitrile and an acid catalyst (like hydrogen chloride and a Lewis acid) to acylate an electron-rich aromatic ring, such as a polyhydric phenol or a phenolic ether. bncollegebgp.ac.inwikipedia.orgthermofisher.cn It is particularly useful for synthesizing polyhydroxy benzophenones. bncollegebgp.ac.in
The mechanism proceeds as follows:
Electrophile Formation: The reaction between the nitrile and HCl, aided by a Lewis acid catalyst like ZnCl₂, is thought to form an electrophilic species, possibly an imine hydrochloride derivative (R-C⁺=NHCl⁻). bncollegebgp.ac.inwikipedia.org
Nucleophilic Attack: The electron-rich phenol attacks the electrophile.
Intermediate Formation: A ketimine chloride intermediate is formed. bncollegebgp.ac.in
Hydrolysis: The ketimine is hydrolyzed during aqueous workup to yield the final aryl ketone. bncollegebgp.ac.inwikipedia.org
Precursor Chemistry and Intermediate Species in Benzoyl Phenol Synthesis
The synthesis of this compound relies on specific starting materials.
Precursors: The primary precursors are a derivative of 4-methoxyphenol (B1676288) and a benzoylating agent. In the Fries rearrangement, the precursor is the corresponding phenolic ester, 4-methoxyphenyl benzoate , which is synthesized from 4-methoxyphenol and benzoyl chloride. ajchem-a.comrsc.org For a direct Friedel-Crafts acylation, the precursors would be 4-methoxyphenol and an acylating agent like benzoyl chloride or benzoic anhydride . osti.govrsc.orgnih.gov
Intermediate Species: The key reactive intermediates in these syntheses are electrophiles that attack the phenol ring.
In the Fries rearrangement and standard Friedel-Crafts acylation, the critical intermediate is the acylium ion . globalspec.comwikipedia.org This ion is generated from the interaction between the acylating agent (or the ester) and the Lewis acid catalyst.
In the Houben-Hoesch reaction, the intermediate is a ketimine , which is subsequently hydrolyzed to the ketone. bncollegebgp.ac.inwikipedia.org The attacking electrophile is an imine hydrochloride species. bncollegebgp.ac.in
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to the environmental and practical limitations of traditional methods, which often require stoichiometric amounts of corrosive catalysts, modern synthetic chemistry has focused on developing more sustainable and efficient alternatives. globalspec.comlscollege.ac.in
Catalytic Strategies in Phenol and Benzoyl Chemistry
Modern approaches utilize a diverse range of catalysts to improve reaction efficiency and reduce environmental impact.
Lewis and Brønsted Acids: While traditional Lewis acids like AlCl₃, BF₃, and TiCl₄ are still used, efforts have been made to use them in catalytic amounts. organic-chemistry.orgbeilstein-journals.orgijcps.org Strong Brønsted acids such as methanesulfonic acid and triflic acid have also been employed. osti.govlscollege.ac.inoiccpress.comscispace.com Methanesulfonic acid, in particular, is noted as a biodegradable and easily separable catalyst for regioselective ortho-acylation. oiccpress.comscispace.com
Heterogeneous Catalysts: Solid acid catalysts like zeolites, clays, and heteropoly acids are attractive alternatives as they are often reusable and lead to easier product separation. mdpi.comglobalspec.com H-beta zeolites have shown superior performance in the benzoylation of phenol with benzoic acid. mdpi.comresearchgate.net Zinc chloride supported on alumina (B75360) has also been used as a recyclable solid catalyst. rsc.org
Metal-Based Catalysts: Copper(II) chloride, in the presence of triphenylphosphine, has been shown to effectively catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.govrsc.org
| Catalyst Type | Examples | Application Context | Key Advantages |
| Lewis Acids | AlCl₃, BF₃, TiCl₄, ZnCl₂ | Fries Rearrangement, Friedel-Crafts Acylation | Well-established, effective for activating acylating agents. beilstein-journals.orgijcps.org |
| Brønsted Acids | Methanesulfonic acid (MSA), Triflic acid | Direct ortho-acylation, Fries Rearrangement | MSA is biodegradable and promotes high regioselectivity. oiccpress.comscispace.com |
| Heterogeneous Catalysts | Zeolites (H-beta, H-Y), Alumina-supported ZnCl₂ | Benzoylation of phenols, Friedel-Crafts Acylation | Reusable, environmentally friendly, simplifies workup. mdpi.comresearchgate.netrsc.org |
| Metal Catalysts | Copper(II) chloride (CuCl₂) | Ortho-acylation of phenols | High regioselectivity for the ortho position. nih.govrsc.org |
Environmentally Benign Synthetic Protocols and Reaction Conditions
Green chemistry principles are increasingly being applied to the synthesis of benzophenones, focusing on reducing waste and using less hazardous materials.
Solvent-Free and Alternative Solvents: Many modern protocols aim to eliminate volatile organic solvents. Reactions can be performed solvent-free, often with microwave assistance. oiccpress.comrsc.orgresearchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have been used as a dual catalyst and green solvent for Friedel-Crafts acylation. rsc.org The use of aqueous micellar solutions has also been explored to induce regioselectivity in photo-Fries rearrangements. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. rsc.orgresearchgate.netrsc.org It has been successfully applied to the Knoevenagel condensation of 2-hydroxybenzophenones and the regioselective ortho C-acylation of phenols. rsc.orgresearchgate.netsciforum.net
Photochemical Methods: The photo-Fries rearrangement offers a photochemical alternative to the thermally catalyzed reaction, proceeding via a radical mechanism upon exposure to UV light. wikipedia.org This method can be performed under mild conditions and sometimes in green solvents like aqueous surfactant solutions. wikipedia.orgrsc.orgegrassbcollege.ac.in Using visible light in the presence of a quinone and an aldehyde provides another photochemical route that avoids harsh acid chlorides and Lewis acids. iastate.edu
Enhancements in Efficiency and Selectivity in Modern Synthetic Chemistry
A primary goal of modern synthetic methods is to improve reaction outcomes by increasing yield and controlling the position of the new substituent.
Efficiency: The use of advanced catalysts and techniques like microwave heating often leads to higher yields in shorter reaction times. rsc.orggoogle.com For example, a green synthesis process for 2,4-dihydroxybenzophenone (B1670367) using a BiCl₃ or composite zeolite catalyst reported yields over 94% and purity over 99%. google.com
Selectivity: Controlling regioselectivity (ortho- vs. para-acylation) is critical. In the Fries rearrangement, low temperatures typically favor the para product, while higher temperatures favor the ortho product. byjus.comlscollege.ac.in The choice of solvent also plays a role, with non-polar solvents favoring ortho substitution and polar solvents favoring the para isomer. byjus.com Specific catalytic systems have been developed for high regioselectivity; for instance, methanesulfonic acid and modified ZnCl₂ on alumina have been reported to yield ortho-acylated products with high selectivity. oiccpress.comrsc.org The use of β-cyclodextrin as a restricted nanospace has even been shown to reverse the regioselectivity of an electron beam-induced Fries rearrangement. nih.govrsc.org
Advanced Spectroscopic and Crystallographic Characterization of 2 Benzoyl 4 Methoxyphenol
High-Resolution Spectroscopic Techniques for Molecular Connectivity and Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds like 2-benzoyl-4-methoxyphenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity, functional groups, and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, a key feature is a significant downfield singlet observed around 11.58 ppm. unipv.it This chemical shift is characteristic of a phenolic hydroxyl proton that is engaged in strong intramolecular hydrogen bonding with the adjacent benzoyl carbonyl group. The protons of the unsubstituted phenyl ring typically appear as a complex multiplet between 7.5 and 7.7 ppm. unipv.it The three protons on the substituted methoxyphenol ring appear at higher fields due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups, with signals reported at approximately 7.14 ppm, 7.09 ppm, and 6.95 ppm. unipv.it The methoxy group itself gives rise to a sharp singlet around 3.81 ppm. unipv.it
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | ~11.58 | Singlet | - |
| Phenyl H (unsubstituted) | ~7.5 - 7.7 | Multiplet | - |
| Phenolic Ring H | ~6.9 - 7.2 | Doublet, Doublet of Doublets | ~3 - 9 |
| Methoxy OCH₃ | ~3.81 | Singlet | - |
| Note: Data derived from reported values for 2-hydroxy-5-methoxybenzophenone in CDCl₃. unipv.itconicet.gov.ar |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing above 190 ppm. The aromatic carbons show signals between 110 and 160 ppm. The carbon bearing the methoxy group (C-OCH₃) and the carbon bearing the hydroxyl group (C-OH) are found in the lower field region of the aromatic signals, while the carbon of the methoxy group itself (O-CH₃) appears significantly upfield, usually around 55-60 ppm.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3000–3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydrogen-bonded phenolic group. The C=O stretching vibration of the conjugated benzoyl ketone is a prominent, sharp peak typically found at a lower wavenumber than a simple ketone, around 1630-1650 cm⁻¹, due to conjugation with the phenyl ring and intramolecular hydrogen bonding. Asymmetric and symmetric C-O-C stretching vibrations from the methoxy group are expected around 1260 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450–1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch (broad) | 3000 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ketone C=O | Stretch (sharp, strong) | 1630 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Methoxy C-O-C | Asymmetric Stretch | ~1260 |
| Methoxy C-O-C | Symmetric Stretch | ~1030 |
| Note: These are typical ranges for the specified functional groups in an aromatic hydroxyketone. |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule's chromophoric system. The extended π-system of this compound, which includes two phenyl rings and a carbonyl group, gives rise to characteristic absorption bands. Typically, substituted benzophenones exhibit strong absorptions corresponding to π→π* transitions at shorter wavelengths (below 300 nm) and a weaker, longer-wavelength absorption corresponding to an n→π* transition of the carbonyl group. unipv.it For 2-hydroxy-5-methoxybenzophenone, a product formed from the photo-rearrangement of p-methoxyphenyl benzoate, a distinct absorption band is observed around 352 nm in cyclohexane, which is attributed to the n→π* transition of the carbonyl group. unipv.it
| Transition Type | Typical λₘₐₓ (nm) | Solvent |
| n→π | ~352 | Cyclohexane |
| π→π | ~250 - 290 | Various |
| Note: Data derived from reported values for 2-hydroxy-5-methoxybenzophenone. unipv.it |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₂O₃), the calculated molecular weight is 228.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺• at m/z = 228.
Key fragmentation pathways for benzophenone (B1666685) derivatives often involve cleavage at the bonds adjacent to the carbonyl group. Expected major fragments for this compound would include:
A fragment at m/z = 151 , resulting from the loss of a phenyl radical (•C₆H₅, 77 Da).
A fragment at m/z = 123 , corresponding to the methoxyphenol cation, resulting from the loss of a benzoyl radical (•COC₆H₅, 105 Da).
A fragment at m/z = 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺.
A fragment at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺.
Single-Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For example, a study of various substituted benzophenones reported the crystal structures of several analogues: conicet.gov.ar
2,2′-dihydroxy-4,4′-dimethoxybenzophenone , an analogue with additional substituents, was found to have a defined crystal structure.
3,4-dihydroxybenzophenone crystallizes in the orthorhombic space group Pca2₁. conicet.gov.ar
4-Chloro-4′-hydroxybenzophenone was determined to crystallize in the monoclinic system with the space group P2₁/n. conicet.gov.ar
These studies indicate that the crystal packing of such molecules is heavily influenced by intermolecular forces, especially hydrogen bonding involving the hydroxyl groups and steric interactions between the two aryl rings. conicet.gov.ar The dihedral angle between the two phenyl rings is a key conformational parameter determined by the substitution pattern and crystal packing forces. conicet.gov.ar
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is determined by the torsion angles between the phenyl ring, the benzoyl group, and the methoxy substituent. This spatial arrangement is influenced by a combination of intramolecular steric hindrance and the stabilizing effects of intermolecular interactions within the crystal lattice. A crystallographic study would provide precise values for these dihedral angles, revealing the molecule's three-dimensional shape. This information is crucial for understanding its potential receptor binding modes in a biological context or its reactivity in solid-state chemistry. In the absence of such data, the specific conformation of this compound in its crystalline form is unknown.
Correlative Spectroscopic and Crystallographic Investigations
The correlation of spectroscopic data (such as FT-IR and NMR) with crystallographic findings is a powerful tool for understanding a molecule's structure-property relationships. For example, the vibrational frequencies of the hydroxyl and carbonyl groups in the FT-IR spectrum are highly sensitive to their involvement in hydrogen bonding. A red shift (lower frequency) in the O-H stretching band, for instance, would provide evidence of strong hydrogen bond formation, the extent of which could be quantified by comparison with the known hydrogen bond distances and angles from the crystal structure. Similarly, solid-state NMR spectroscopy could reveal details about the local electronic environment of the carbon and hydrogen atoms, which could be directly related to their positions and interactions within the crystal lattice. Without the foundational crystallographic data, a meaningful correlation between the spectroscopic properties and the solid-state structure of this compound cannot be established.
Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 4 Methoxyphenol
Electronic Environment and Intrinsic Reactivity of 2-benzoyl-4-methoxyphenol
The electronic environment of this compound, also known as oxybenzone (B1678072) or benzophenone-3, is characterized by the interplay of its constituent functional groups: a benzoyl group and a methoxy-substituted phenol (B47542) ring. The benzophenone (B1666685) moiety is a known photosensitizer, with absorption maxima in the UVA and UVB regions. The reactivity of benzophenone and its derivatives is significantly influenced by minor structural changes. For instance, the presence and position of hydroxyl (–OH), amino (–NH2), or carboxyl (–COOH) groups on the benzophenone molecule can profoundly affect its phototoxic properties. medicaljournals.se
The intrinsic reactivity of this compound is largely dictated by the electronic properties of the benzoyl and hydroxymethoxy-phenyl groups. The carbonyl group of the benzophenone moiety can be excited by UV radiation, leading to the formation of reactive species. A study on the thermochemistry of oxybenzone determined its gas-phase enthalpy of formation at 298.15K to be -303.5 ± 5.1 kJ·mol⁻¹. The same study also reported the intrinsic gas-phase acidity and the enthalpy of formation for the oxybenzone anion. researchgate.net
The presence of the hydroxyl group at the C2 position and the methoxy (B1213986) group at the C4 position on one of the phenyl rings modifies the electronic distribution and reactivity compared to the parent benzophenone molecule. The hydroxyl group, in particular, plays a crucial role in the molecule's photochemistry, as it is in a position to be abstracted. medicaljournals.se In contrast, a hydroxyl group at the C4 position is outside the functional radius of the excited carbonyl's oxygen atom, making hydrogen abstraction less likely. medicaljournals.se
The table below summarizes key thermochemical data for this compound (Oxybenzone).
| Property | Value |
| Gas-phase enthalpy of formation (ΔfH⁰m(g)) at 298.15K | -303.5 ± 5.1 kJ·mol⁻¹ |
| Intrinsic gas-phase acidity (GA) | 1402.1 ± 8.4 kJ·mol⁻¹ |
| Enthalpy of formation of the anion (ΔfH⁰m(1⁻,g)) | -402.3 ± 9.8 kJ·mol⁻¹ |
| Data sourced from researchgate.net |
Photochemical Reaction Mechanisms of Benzophenone Derivatives
The photochemical reactions of benzophenone derivatives are initiated by the absorption of UV radiation, leading to the formation of an excited state. The subsequent reactions are complex and can involve various pathways, including the formation of radical intermediates and proton-coupled electron transfer.
Excited State Characterization and Dynamics (Singlet and Triplet States)
Upon absorption of UV light, benzophenone derivatives are promoted to a singlet excited state (S1). researchgate.net For many aromatic ketones like benzophenone, there is a rapid and efficient intersystem crossing (ISC) from the initial singlet excited state to a triplet excited state (T1). msu.edursc.org This process is often so fast (k_isc ~ 10¹¹ s⁻¹) that most of the subsequent chemical reactions originate from the triplet state. rsc.org
The nature of the lowest triplet state, whether it is n→π* or π→π, is crucial in determining the photochemical reactivity. acs.org The n→π triplet state is generally more reactive in hydrogen abstraction reactions. acs.org In benzophenone, the lowest triplet state is typically of n→π* character. acs.org However, the presence of substituents can alter the energy levels of the excited states. For instance, amino substituents on the benzophenone ring can lead to the lowest triplet state having ππ* or charge-transfer (CT) character, which can reduce the reactivity towards hydrogen abstraction. acs.orgacs.org Vibrational relaxation within the triplet manifold can also influence the measured rates of intersystem crossing in some benzophenone derivatives. capes.gov.br
Theoretical and experimental studies have been conducted to characterize the singlet excited state manifold of benzophenone, providing insights into the initial steps of its photochemistry. researchgate.net
Formation and Reactivity of Radical Intermediates
A hallmark of benzophenone photochemistry is the formation of radical intermediates. Following excitation to the triplet state, the electrophilic oxygen atom of the carbonyl group can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or another part of the same molecule. medicaljournals.senih.govscispace.com This hydrogen abstraction results in the formation of a ketyl radical. medicaljournals.senih.gov
In the case of benzophenone itself, the resulting ketyl radical (BPH•) can undergo several reactions, including recombination with other radicals. medicaljournals.se For substituted benzophenones, the nature of the substituent and the reaction medium dictate the fate of the radical intermediates. For example, 3-(hydroxymethyl)benzophenone in 2-propanol forms an arylphenyl ketyl radical which then reacts further. nih.gov The formation and decay of radical pairs have also been studied in micellar systems. acs.org
The reactivity of the excited triplet state towards hydrogen abstraction is a key factor. The nπ* triplet state is significantly more reactive in this regard than the ππ* or CT triplet states. acs.org Laser flash photolysis studies have been instrumental in observing and characterizing these transient radical species. nih.gov The general mechanism involves the formation of a biradical intermediate in intramolecular reactions. rsc.org
Proton-Coupled Electron Transfer (PCET) Pathways in Photoreactions
Proton-coupled electron transfer (PCET) is an important mechanism in the photoreactions of many molecules, including benzophenone derivatives. PCET involves the concerted or stepwise transfer of both a proton and an electron. This pathway can be more thermodynamically favorable than separate electron transfer followed by proton transfer (or vice versa) as it avoids high-energy intermediates. wiley.comsci-hub.se
The presence of a Brønsted acid functional group on a benzophenone molecule can significantly enhance its oxidative power in the excited state through a PCET mechanism. For example, a benzophenone derivative with a carboxylic acid group showed a much greater ability to oxidize substrates compared to a similar derivative without the acid group. sci-hub.senih.gov The reaction of triplet-excited benzophenones with amino acids has also been shown to proceed via a PCET mechanism. rsc.org
Kinetic studies of the photoreaction between 3,3′,4,4′-benzophenone tetracarboxylic acid and DNA bases have provided evidence for a stepwise PCET mechanism, where an initial electron transfer is followed by a proton transfer. acs.org The pH of the solution can significantly influence the rates of these reactions. acs.org
Oxidative Transformation Pathways of this compound Analogues
The degradation of benzophenone derivatives, which are common UV filters, has been studied under various oxidative conditions due to their environmental persistence.
Degradation under Specific Oxidative Conditions
Advanced oxidation processes (AOPs) are effective in degrading benzophenone-type compounds. For instance, the UV/H₂O₂ process can effectively degrade benzophenone-3 (oxybenzone). researchgate.netsemanticscholar.org The degradation rate is influenced by factors such as the initial concentration of the compound and the pH of the solution. semanticscholar.org Similarly, the UV/peroxydisulfate (PDS) process has also been used to degrade benzophenone derivatives. nih.gov
The degradation of benzophenone-4 by ferrate(VI) has been investigated, with the reaction rate being dependent on temperature and pH. mdpi.com The presence of other substances in the water, such as natural organic matter (NOM), can affect the degradation efficiency, often due to light screening and radical scavenging effects. semanticscholar.org
Biodegradation of benzophenone-3 has also been observed under different redox conditions, with anaerobic conditions being more favorable for its breakdown. researchgate.net The degradation products can include compounds like 2,4-dihydroxybenzophenone (B1670367). researchgate.net
The table below shows the degradation half-life of Benzophenone-3 under different redox conditions.
| Redox Condition | Half-life (days) |
| Oxic | 10.7 |
| Nitrate-reducing | 8.7 |
| Fe(III)-reducing | 5.1 |
| Sulfate-reducing | 4.3 |
| Anoxic unamended | 4.2 |
| Data sourced from researchgate.net |
Identification and Characterization of Oxidation Products and By-products
Detailed studies identifying the specific oxidation products and by-products of this compound are not extensively documented. However, based on the known reactivity of substituted phenols and benzophenones, several potential products can be anticipated.
The oxidation of phenols typically proceeds via the formation of a phenoxyl radical. numberanalytics.com This intermediate is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. For this compound, the initial oxidation step would form the corresponding phenoxyl radical. This highly reactive species can then undergo several subsequent reactions:
Dimerization and Polymerization: Phenoxyl radicals can couple with each other, leading to the formation of dimers or higher oligomers. Oxidative coupling of hydroxybenzophenones is a known route to form xanthones. rsc.orgelectronicsandbooks.comrsc.org Similarly, other substituted phenols are known to undergo oxidative dimerization. mdpi.comiiarjournals.org For instance, the oxidation of 2-t-butyl-4-methoxyphenol (BHA) can produce bis-BHA through an ortho-ortho coupling reaction. iiarjournals.org
Quinone Formation: Further oxidation of the phenoxyl radical can lead to the formation of quinone-type structures. The oxidation of phenols to quinones is a common transformation, often proceeding through a two-electron transfer mechanism. numberanalytics.comchemistrysteps.com The oxidation of 2,6-disubstituted phenols with peroxy radicals has been shown to yield p-benzoquinones. researchgate.net
Ring-Opening and Degradation: Under more aggressive oxidative conditions, such as photodegradation in the presence of hydroxyl radicals, ring cleavage can occur. Studies on the related compound 2-hydroxy-4-methoxybenzophenone (Oxybenzone, BP3) have shown that its reaction with •OH radicals can lead to the formation of smaller molecules like benzoic acid and benzaldehyde (B42025) as degradation products. nih.gov Photodegradation sensitized by nitrite (B80452) can also lead to the formation of nitrated products. nih.gov
Thermal Decomposition Products: The thermal decomposition of methoxyphenols has been shown to initiate with the loss of a methyl radical from the methoxy group, followed by decarbonylation to produce species like cyclopentadienone, vinylacetylene, and acetylene. researchgate.net
By-products in the synthesis of this compound would depend on the specific synthetic route employed. For example, in reactions involving the alkylation of phenols, common by-products include isomers (ortho- vs. para-substitution) and poly-alkylated products. researchgate.net If synthesized via Friedel-Crafts acylation of 4-methoxyphenol (B1676288), potential by-products could include the isomeric product where the benzoyl group is at the 3-position, or products of O-acylation.
Kinetic and Thermodynamic Considerations in Chemical Transformations
Kinetic Considerations:
The kinetics of reactions involving this compound will be influenced by the electronic effects of its substituents. The hydroxyl (-OH) and methoxy (-OCH3) groups are both electron-donating and activating for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. bdu.ac.inbyjus.com The benzoyl group (-C(O)Ph) is an electron-withdrawing and deactivating group.
Radical Scavenging: The phenolic hydroxyl group imparts antioxidant properties, allowing the molecule to act as a radical scavenger. The rate of this scavenging activity is a key kinetic parameter. Studies on various methoxyphenols using methods like the induction period for methyl methacrylate (B99206) (MMA) polymerization have been used to determine the stoichiometric factor (n, the number of free radicals trapped per molecule) and the ratio of the inhibition rate constant to the propagation rate constant (k_inh/k_p). mdpi.commdpi.com For example, in the benzoyl peroxide (BPO)-initiated polymerization of MMA, p-cresol (B1678582) dimer showed a stoichiometric factor of 3.3. mdpi.com
Photodegradation Kinetics: For the related compound 2-hydroxy-4-methoxybenzophenone (BP3), kinetic data for its phototransformation are available. The reaction with hydroxyl radicals (•OH) is very fast, with a second-order rate constant (k_(BP3,•OH)) of (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹. nih.gov The photodegradation of benzophenones has been shown to follow pseudo-first-order kinetics, with half-lives depending on environmental conditions. mdpi.com
The table below presents kinetic data for reactions involving compounds structurally related to this compound, illustrating the types of kinetic parameters that are relevant.
| Compound | Reaction | Kinetic Parameter | Value | Reference |
| 2-Hydroxy-4-methoxybenzophenone (BP3) | Reaction with •OH | k(BP3,•OH) | (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ | nih.gov |
| 2-Hydroxy-4-methoxybenzophenone (BP3) | Reaction with ¹O₂ | k_(BP3,¹O₂) | (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | nih.gov |
| 2-Hydroxy-4-methoxybenzophenone (BP3) | UV Photolysis | Quantum Yield (Φ_BP3) | (3.1 ± 0.3) × 10⁻⁵ | nih.gov |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP4, acidic form) | Reaction with •OH | k_OH | (1.87 ± 0.31) × 10¹⁰ M⁻¹ s⁻¹ | researchgate.net |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP4, basic form) | Reaction with •OH | k_OH | (8.46 ± 0.24) × 10⁹ M⁻¹ s⁻¹ | researchgate.net |
| p-Cresol dimer | Radical Scavenging (BPO/MMA) | Stoichiometric factor (n) | 3.3 | mdpi.com |
| 2-t-Butyl-4-methoxyphenol (BHA) | Radical Scavenging (BPO/MMA) | Stoichiometric factor (n) | 2.5 | mdpi.com |
Thermodynamic Considerations:
Enthalpy of Formation: The standard enthalpy of formation is a key thermodynamic value, though it has not been experimentally determined for this compound. For related 2-methoxyphenols, theoretical calculations using methods like Density Functional Theory (DFT) have been employed to determine properties such as Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which is crucial for understanding antioxidant activity. josai.ac.jp
Acid-Base Equilibria: The phenolic hydroxyl group is weakly acidic and can deprotonate to form a phenoxide ion. The pKa value is a critical thermodynamic parameter that influences the compound's state and reactivity in different pH environments. For instance, the phenoxide form is generally more susceptible to oxidation.
While specific values are lacking, the thermodynamic profile of this compound is expected to be a composite of the contributions from its phenyl, ketone, hydroxyl, and methoxy functionalities.
Computational Chemistry and Theoretical Modelling of 2 Benzoyl 4 Methoxyphenol
Quantum Chemical Investigations of Electronic Structure and Properties
Quantum chemical methods are instrumental in elucidating the electronic behavior of 2-benzoyl-4-methoxyphenol. These calculations offer a detailed understanding of the molecule's geometry, vibrational modes, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and vibrational properties of chemical compounds. For molecules similar in structure to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netresearchgate.netnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule.
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.govcsc.fi The theoretical spectra are then often compared with experimental data to validate the accuracy of the computational model. researchgate.netnih.gov For related phenolic compounds, good agreement between theoretical and experimental vibrational frequencies has been reported, confirming the reliability of the DFT approach. researchgate.net The potential energy distribution (PED) analysis is also used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For compounds structurally related to this compound, HOMO-LUMO analysis has been performed to understand their electronic properties and reactivity. researchgate.netiucr.org A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net The distribution of HOMO and LUMO densities across the molecule can identify the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in similar aromatic ketones, the HOMO is often located on the phenol (B47542) ring, while the LUMO may be distributed over the benzoyl group.
Table 1: Frontier Molecular Orbital Properties of a Related Schiff Base
| Parameter | Value |
|---|---|
| HOMO Energy | -6.270 eV |
| LUMO Energy | -2.201 eV |
| Energy Gap (η) | 2.035 eV |
| Ionization Potential (IP) | 6.270 eV |
| Electron Affinity (A) | 2.201 eV |
| Electronegativity (χ) | 4.236 eV |
| Chemical Hardness (η) | 2.035 eV |
| Softness (S) | 0.246 eV |
Data derived from a study on (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methoxyphenol. iucr.org
Molecular Electrostatic Potential Mapping and Charge Distribution
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netuniv-mosta.dz The MEP is calculated based on the optimized molecular geometry.
In a typical MEP map, regions of negative potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. iucr.org For phenolic compounds, the negative potential is often localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, while positive potentials are found around the hydrogen atoms. iucr.orguniv-mosta.dz The MEP analysis for molecules with similar functional groups to this compound has been used to identify these reactive sites. researchgate.netresearchgate.net
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov These simulations can provide insights into how the molecule might behave in different environments, such as in solution. For flexible molecules like this compound, which has rotational freedom around the bond connecting the benzoyl group and the phenol ring, MD simulations can explore the different accessible conformations. acs.orguq.edu.au
Conformational analysis helps to identify the most stable conformers and the energy barriers between them. acs.org This information is important for understanding how the molecule's shape can influence its interactions with other molecules, such as in biological systems. nih.gov
Theoretical Prediction and Validation of Spectroscopic Data
Computational methods are widely used to predict various spectroscopic properties, including UV-Vis, NMR, and vibrational spectra. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net
Similarly, DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated spectroscopic data can then be compared with experimental results to confirm the molecular structure and to refine the computational models. researchgate.netnih.gov For related compounds, theoretical calculations have shown good agreement with experimental spectroscopic data. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Derived from Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. josai.ac.jptiikmpublishing.com Theoretical descriptors, derived from quantum chemical calculations, are often used in QSAR models. researchgate.netacs.org These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and hydrophobic properties. josai.ac.jptiikmpublishing.com
For phenolic compounds, QSAR studies have been conducted to predict their antioxidant activity. josai.ac.jpresearchgate.net In these studies, descriptors such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential (IP) have been found to be important predictors of antioxidant capacity. researchgate.net A lower BDE and IP generally correlate with higher antioxidant activity. josai.ac.jpresearchgate.net By developing a QSAR model for a series of compounds including this compound, it would be possible to predict its potential biological activity and to design new derivatives with enhanced properties. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Correlations with Ionization Potential, Chemical Hardness, and Electronegativity
In the realm of computational chemistry, theoretical descriptors derived from quantum chemical calculations serve as powerful tools for predicting the chemical behavior and biological activities of molecules. For phenolic compounds like this compound, key electronic descriptors such as ionization potential, chemical hardness, and electronegativity provide significant insights into their reactivity. These parameters are often calculated using methodologies like Density Functional Theory (DFT) and semi-empirical methods. researchgate.net
The conceptual framework for chemical hardness and electronegativity is rooted in DFT. Operational definitions are provided by the formulas:
Electronegativity (χ): χ = ½ (I + A)
Chemical Hardness (η): η = ½ (I - A)
Here, 'I' represents the ionization potential (the energy required to remove an electron) and 'A' is the electron affinity (the energy released when an electron is acquired). researchgate.net A high value of chemical hardness indicates high stability and low reactivity. researchgate.net Softness is the inverse of hardness. researchgate.net
Quantitative structure-activity relationship (QSAR) studies on a range of 2-methoxyphenols have utilized these electronic descriptors to correlate with biological functions. josai.ac.jpnih.gov For instance, calculations performed using the CONFLEX/PM3 method have been employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are then used to approximate these properties. josai.ac.jpnih.gov According to Koopman's theorem, the ionization potential can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). researchgate.netiiarjournals.org
Research has demonstrated clear correlations between these calculated parameters and specific biological activities for the 2-methoxyphenol class of compounds:
Ionization Potential and Antioxidant Activity: A linear relationship has been observed between the anti-DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging activity and the ionization potential (IP) for several 2-methoxyphenols (r²=0.768). josai.ac.jpnih.gov Generally, a lower ionization potential is associated with a higher antioxidant capacity, as electron-donating substituents tend to decrease the IP. researchgate.netjosai.ac.jp
Chemical Hardness and Cytotoxicity: The cytotoxicity of 2-methoxyphenols has been shown to correlate with chemical hardness (η). iiarjournals.org A study on a series of these compounds found a linear relationship between the logarithm of the 50% cytotoxic concentration (CC50) and the chemical hardness term (r²=0.713). josai.ac.jp In some cases, as chemical hardness increases, so does cytotoxicity. iiarjournals.org
Electronegativity and COX-2 Inhibition: The inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme has been linked to electronegativity (χ). iiarjournals.org For a majority of 2-methoxyphenols studied, COX-2 inhibition was related to the electronegativity term (r²=0.685), with higher inhibitory activity associated with an increase in electronegativity. josai.ac.jpiiarjournals.orgresearchgate.net
The tables below present theoretical data calculated for several representative 2-methoxyphenol compounds, illustrating the typical values and relationships discussed. While data for this compound itself is not specified in these studies, the findings for these structurally related molecules provide a strong predictive framework for its likely properties.
| Compound | Ionization Potential (IP) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) |
|---|---|---|---|
| Eugenol (B1671780) | 8.82 | 5.06 | 3.76 |
| Isoeugenol | 8.48 | 4.88 | 3.60 |
| Ferulic acid | 8.84 | 4.93 | 3.91 |
| Curcumin | 8.63 | 4.68 | 4.00 |
| ortho-Vanillin | 9.24 | 4.91 | 4.33 |
| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) |
|---|---|---|
| 2-t-Butyl-4-methoxyphenol (BHA) | 4.611 | 2.251 |
| Eugenol | 4.801 | 2.410 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Strategic Derivatization of 2-benzoyl-4-methoxyphenol and Related Phenols
The strategic derivatization of phenolic compounds, including those with a benzophenone (B1666685) core, is a cornerstone of medicinal chemistry aimed at enhancing biological activity and optimizing physicochemical properties. nih.govnih.gov The process involves the targeted modification of functional groups, such as the phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as the aromatic rings. nih.gov
One common strategy involves the etherification or esterification of the phenolic hydroxyl group. nih.gov For instance, in a study on benzophenone hydrazone derivatives, modifications to the aromatic rings and the hydrazone moiety were systematically explored to establish structure-activity relationships for insecticidal activity. The research found that optimal activity was achieved when the 4-positions of the aromatic rings were substituted with a halogen atom and a triflate or perhaloalkoxy group. nih.gov Similarly, modifying the hydroxyl group of 2,4-dihydroxy benzophenone via a nucleophilic substitution reaction with 2,4,6-trichlorotriazine creates a new derivative with a reactive triazine group, altering its potential applications. researchgate.net
Another approach is the introduction of different substituents onto the aromatic rings to modulate electronic and steric properties. In the development of anti-inflammatory benzophenone derivatives, researchers synthesized a series of compounds where the para-fluoro-containing analogue showed significant inhibitory effects against Interleukin-6 (IL-6). nih.gov The synthesis of these derivatives often involves classic reactions like Friedel–Crafts acylation. nih.gov
The derivatization of natural phenols like eugenol (B1671780) (4-allyl-2-methoxyphenol), which shares structural motifs with the target compound, often focuses on transforming the phenolic -OH group to create new esters and ethers with potentially enhanced biological activities. nih.gov These modifications can significantly alter the molecule's interaction with biological targets. For example, studies on benzophenone-bearing diketopiperazines showed that adding a 4-fluorobenzophenone (B154158) moiety resulted in a derivative with potent anti-microtubule and cytotoxic activities. nih.gov
The table below summarizes findings from a study on benzophenone-conjugated coumarin (B35378) analogues, illustrating how different substituents on the benzophenone rings affect anti-proliferative activity. researchgate.net
Table 1: Effect of Substituents on the Anti-proliferative Activity of Benzophenone-Coumarin Derivatives
| Compound | Substituent on Ring A (Benzoyl group) | Substituent on Ring B (Phenoxy group) | Key Finding |
|---|---|---|---|
| 8b | 2-Bromo | 4-Methyl | Significant anti-mitogenic activity. |
| 8f | 4-Methyl | 4-Methyl | Significant anti-mitogenic activity. |
Data sourced from research on benzophenone-conjugated coumarin analogues. researchgate.net
These examples demonstrate that strategic derivatization, guided by SAR principles, is crucial for tuning the biological profile of phenolic benzophenones.
Impact of Structural Modifications on Chemical Reactivity and Stability
Structural modifications to the this compound framework have a profound impact on the molecule's chemical reactivity and stability. These changes can alter electron distribution, steric hindrance, and susceptibility to environmental factors like light and heat.
The substitution pattern on the aromatic rings significantly influences reactivity. A study on the photoreduction of benzophenone derivatives found that the rate coefficients of the reaction depend heavily on ring substitution. acs.org The presence of electron-withdrawing groups (like trifluoromethyl) or electron-donating groups (like methoxy) alters the stability of the ketyl radicals formed during the reaction, which in turn changes the activation energy and reaction rates. acs.org For phenolic compounds, modifications that increase the polarity and density of polar groups can lead to higher cohesive energy density, which may decrease the stability of the compound by promoting self-aggregation and crystallization. nih.gov
The hydroxyl and methoxy groups are key sites for reactions. The phenolic hydroxyl group can be readily deprotonated, making it a nucleophilic center. Modifying this group, for instance by converting it into an ether or ester, blocks this reactivity and can enhance stability. ufms.br Research on phenol-formaldehyde resins shows that introducing fluorine atoms can affect the chemical stability of the polymer. iaea.org Similarly, for hindered phenols used as polymer additives, increasing the length of nonpolar backbones can decrease the density of polar groups, leading to a more stable amorphous state. nih.gov
The table below outlines how specific structural changes can affect the stability and reactivity of related phenolic and benzophenone compounds.
Table 2: Impact of Structural Modifications on Stability and Reactivity
| Structural Modification | Compound Class | Observed Impact | Reference |
|---|---|---|---|
| Ring Substitution (e.g., -CF₃, -OCH₃) | Benzophenone Derivatives | Alters photoreduction kinetics by changing the stability of ketyl radical intermediates. | acs.org |
| Introduction of Si-O Bonds | Phenolic Resins | Improves thermal stability by blocking phenolic hydroxyl groups. | ufms.br |
| Increased Nonpolar Backbone Length | Hindered Phenols | Enhances dispersion stability by reducing cohesive energy density and crystallization. | nih.gov |
| Fluorination | Phenol-Formaldehyde Resins | Affects the overall chemical stability of the polymer resin. | iaea.org |
| Formation of Intramolecular H-Bond | Modified Benzophenone | Increases molecular stability. | researchgate.net |
These findings underscore the principle that targeted structural adjustments are a powerful tool for modulating the fundamental chemical properties of molecules like this compound.
Rational Design Principles for Novel Analogues of this compound
The rational design of novel analogues based on the this compound scaffold leverages computational and conceptual strategies to create molecules with specific, predetermined properties. This approach moves beyond traditional trial-and-error synthesis by using an understanding of SAR and molecular interactions to guide chemical modifications. msjonline.org
A primary tool in rational design is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models correlate variations in the physicochemical properties (descriptors) of compounds with their biological activities. msjonline.orgju.edu.jo For a series of benzophenone derivatives with antimalarial activity, a QSAR model was developed that identified key molecular descriptors like logP (lipophilicity) and others related to molecular shape and electronic properties as crucial for activity. ju.edu.joju.edu.jo Such models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ju.edu.joscielo.brresearchgate.net
Molecular docking is another powerful computational technique. It simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme). This allows researchers to visualize binding modes and predict binding affinity. For example, in the design of anti-inflammatory benzophenone derivatives, molecular docking was used to predict the inhibitory potential of designed compounds against cyclooxygenase (COX) isoenzymes. mdpi.com This information helps in designing analogues that fit better into the target's active site.
Factorial design is a statistical methodology that can be applied to molecular modeling to systematically evaluate the impact of multiple structural changes simultaneously. ufms.br In one study, this approach was used to investigate how the placement of hydroxyl groups on the benzophenone structure affects the HOMO-LUMO energy gap, a key indicator of reactivity. The results identified that disubstitution at the ortho and para positions on the same ring was most effective for increasing reactivity, providing a clear principle for designing more effective sunscreen molecules. ufms.br
Inspired by natural products, chemists can synthesize new medicinal molecules. rsc.org The design process may also involve molecular hybridization, where known pharmacophores (structural units responsible for biological activity) are combined. A study designing anti-inflammatory agents linked the benzophenone scaffold to a thiazole (B1198619) group, another known anti-inflammatory pharmacophore, to create hybrid molecules with potentially enhanced or dual mechanisms of action. mdpi.com
The table below summarizes various rational design principles and their applications in designing benzophenone analogues and related compounds.
Table 3: Principles of Rational Drug Design for Benzophenone Analogues
| Design Principle | Methodology | Application Example | Outcome | Reference |
|---|---|---|---|---|
| QSAR | Correlates physicochemical descriptors with biological activity using multiple linear regression or machine learning. | Design of antimalarial benzophenone derivatives. | Identified key descriptors (logP, bpol, MAXDn, FMF) to predict activity of new compounds. | ju.edu.joju.edu.jo |
| Molecular Docking | Simulates binding of a ligand to a protein's active site. | Design of benzophenone-thiazole hybrids as anti-inflammatory agents. | Predicted binding interactions with COX enzymes, guiding synthesis. | mdpi.com |
| Factorial Design | Systematically studies the effects of multiple substituent changes using molecular modeling. | Investigating hydroxyl substitutions on benzophenone for photoprotection. | Determined that ortho and para disubstitution best enhances reactivity (lowers energy GAP). | ufms.br |
| Molecular Hybridization | Combines two or more known pharmacophores into a single molecule. | Synthesis of benzophenone-thiazole derivatives. | Created potential dual-action anti-inflammatory agents. | mdpi.com |
| Scaffold-Based Design | Modifies a core structure based on known active compounds. | Development of benzophenone-bearing anti-microtubule agents. | Led to a derivative with subnanomolar cytotoxic activity. | nih.gov |
Through these rational approaches, new analogues of this compound can be designed with greater precision to achieve desired biological or chemical properties.
Applications in Advanced Materials Science
Integration of 2-benzoyl-4-methoxyphenol into Functional Materials Systems
A significant application of this compound (also known as 2-hydroxy-4-methoxybenzophenone or HMBP) is its direct incorporation into polymer chains to create functional materials. This is typically achieved through polycondensation reactions, where the hydroxyl group of the HMBP molecule reacts with other monomers to form a polymeric backbone. This process permanently locks the functional benzophenone (B1666685) moiety into the material, preventing issues like leaching that can occur with simple additives.
Research has demonstrated the synthesis of novel polyester (B1180765) ligands by reacting 2-hydroxy-4-methoxybenzophenone with diols such as propylene (B89431) glycol and 1,4-butane diol. tandfonline.comelectronicsandbooks.com These reactions, catalyzed by polyphosphoric acid at elevated temperatures, yield polymeric resins like poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PG) and poly[(2-hydroxy-4-methoxy benzophenone) butylene] (HMBP-BD). tandfonline.comelectronicsandbooks.com The resulting polymers act as macroligands capable of forming stable polychelates with various metal ions, including lanthanides. tandfonline.comelectronicsandbooks.comresearchgate.net These functional materials have applications in areas requiring metal separation or antimicrobial properties, as the resulting polychelates have shown bactericidal activity. tandfonline.comelectronicsandbooks.com
The integration of the HMBP unit into the polymer backbone creates a material with inherent UV-absorbing capabilities, enhancing the durability and longevity of products exposed to sunlight. chemimpex.com This approach has been explored for creating more stable polyolefin films by copolymerizing polymerizable derivatives of 2-hydroxybenzophenone (B104022). electronicsandbooks.com
Table 1: Synthesis and Properties of HMBP-Based Polymeric Ligands
| Polymer Name | Monomers | Catalyst | Reaction Conditions | Resulting Material | Key Application | Reference |
|---|---|---|---|---|---|---|
| Poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PG) | 2-hydroxy-4-methoxybenzophenone, Propylene Glycol | Polyphosphoric Acid | 160°C for 13 hours | Blackish-brown solid polymeric ligand | Formation of metal polychelates with antimicrobial activity | tandfonline.com |
| Poly[(2-hydroxy-4-methoxybenzophenone) butylene] (HMBP-BD) | 2-hydroxy-4-methoxybenzophenone, 1,4-Butane Diol | Polyphosphoric Acid | 160°C for 9 hours | Solid polymeric ligand | Formation of lanthanide(III) polychelates | electronicsandbooks.com |
Design of Materials with Specialized Properties
The multifunctionality of the this compound molecule is a key asset in the design of materials with specialized, built-in properties. The molecule contains distinct functional domains that can perform different roles within a material system.
The benzophenone portion of the molecule is a well-known photoinitiator that can absorb UV radiation to generate radicals, which can initiate polymerization or crosslinking reactions. longchangchemical.commdpi.com Simultaneously, the 2-hydroxybenzophenone structure is a classic UV absorber that dissipates UV energy as heat, protecting the polymer matrix from photodegradation. longchangchemical.com The phenolic hydroxyl group can also participate in radical scavenging, which can inhibit certain polymerization reactions, an effect that must be carefully managed in material design. longchangchemical.com
This duality allows for the design of "pro-reac" (promoting reaction) and "anti-reac" (inhibiting reaction) functionalities within a single component. For example, it can be used to create coatings that cure upon UV exposure (a photoinitiating role) while also providing long-term UV stability to the cured film (a UV absorber role). chemimpex.compqri.org This is crucial for applications in photostable plastics, clear coatings, and cosmetics, where both performance and longevity under sunlight are required. chemimpex.com By modifying the benzophenone structure, researchers can fine-tune the absorption spectrum and reactivity to suit specific light sources and polymer systems, such as those used in 3D printing and dental materials.
Table 2: Functional Moieties of this compound and Their Role in Material Design
| Functional Moiety | Primary Role | Mechanism | Application in Material Design | Reference |
|---|---|---|---|---|
| Benzophenone Carbonyl Group | Photoinitiator (Type II) | Absorbs UV light and enters an excited triplet state, then abstracts a hydrogen atom from a co-initiator or polymer to create a radical. | UV curing of inks, coatings, and adhesives; Surface grafting; Initiating photopolymerization. | longchangchemical.comacs.org |
| 2-Hydroxyphenyl Group | UV Stabilizer / Absorber | Absorbs UV radiation and dissipates the energy as heat through a reversible keto-enol tautomerization cycle. | Provides inherent photostability to polymers, preventing degradation and color change in plastics and coatings. | longchangchemical.com |
| Phenolic Hydroxyl Group | Radical Scavenger / H-donor | Can donate a hydrogen atom to terminate radical chain reactions. | Can act as an antioxidant; its potential to inhibit radical polymerization must be controlled during curing processes. | longchangchemical.com |
| Methoxy (B1213986) Group | Electron-donating Group | Modifies the electronic properties and absorption spectrum of the benzophenone chromophore. | Fine-tunes the photophysical properties and solubility of the molecule within a polymer matrix. | beilstein-journals.org |
Role of Benzophenone Scaffolds in Advanced Polymer and Coating Technologies
The benzophenone scaffold, the core structure of this compound, is a cornerstone of advanced polymer and coating technologies, primarily due to its utility as a Type II photoinitiator. mdpi.com Upon absorption of UV light (typically in the 340-380 nm range), benzophenone enters an excited state and can abstract a hydrogen atom from an adjacent molecule, such as a tertiary amine co-initiator or the polymer backbone itself, to generate free radicals. longchangchemical.commdpi.com These radicals initiate the polymerization of monomers and oligomers, leading to the rapid, solvent-free, and low-energy curing of coatings, inks, and adhesives. researchgate.net
This process, known as UV curing, is widely used in industrial applications. Furthermore, the hydrogen-abstracting ability of the benzophenone scaffold is harnessed for surface modification. By immobilizing benzophenone derivatives onto a polymer surface, UV irradiation can generate radicals directly on the substrate, initiating the grafting of new polymer chains from the surface. acs.org This technique is used to alter the surface properties of materials, such as imparting hydrophobicity, biocompatibility, or adhesion to otherwise inert polymers like polyethylene (B3416737) and polypropylene. acs.org
Benzophenone-based polymeric photoinitiators, where the benzophenone moiety is part of a larger polymer, have been developed to reduce migration and improve compatibility in UV-curable systems. researchgate.net These macromolecular initiators have shown higher efficiency compared to the simple benzophenone molecule in certain applications. researchgate.net
Table 3: Applications of Benzophenone Scaffolds in Polymer and Coating Technologies
| Technology | Substrate/System | Role of Benzophenone Scaffold | Resulting Application/Property | Reference |
|---|---|---|---|---|
| UV Curing | Acrylate and Methacrylate (B99206) Monomers (e.g., TPGDA) | Type II Photoinitiator (with amine co-initiator) | Rapid curing of industrial coatings, inks, adhesives, and 3D printing resins. | mdpi.comresearchgate.net |
| Surface Grafting | Polyethylene (LDPE), Polypropylene, Cellulose | Surface-anchored photoinitiator | Creates functional surfaces with controlled wettability, biocompatibility, or specific chemical reactivity. | mdpi.comacs.org |
| Polymer Crosslinking | Polyurethane Acrylates, Hydrogels | Crosslinking agent | Formation of durable polymer networks and hydrogel scaffolds for biomedical applications. | researchgate.net |
| High-Performance Polymers | Synthesis of PEEK (Polyether ether ketone) | Monomer building block (using derivatives like 4,4′-difluorobenzophenone) | Creation of high-strength, thermally stable engineering plastics. |
Environmental Behavior and Degradation Pathways of 2 Benzoyl 4 Methoxyphenol Analogues
Environmental Release and Distribution Patterns of Benzophenone (B1666685) Derivatives
The primary pathway for the entry of benzophenone derivatives into the environment is through the discharge of treated and untreated wastewater. mdpi.com Wastewater treatment plants (WWTPs) are major conduits for these compounds. researchgate.netkau.edu.sa Studies have consistently detected benzophenones in wastewater influents, effluents, and sewage sludge. kau.edu.sanih.gov For instance, Benzophenone-3 (BP-3) is found in 100% of wastewater influents in some studies, indicating its widespread release from consumer products. kau.edu.sa While WWTPs can remove a significant portion of these compounds, their continuous release leads to detectable concentrations in the final effluent. kau.edu.sa
Once released, the distribution of benzophenone derivatives is governed by their physicochemical properties, such as water solubility and hydrophobicity. kau.edu.sanih.gov Moderately hydrophobic compounds like BP-3 tend to partition towards suspended particles and accumulate in sewage sludge. kau.edu.sa A nationwide study in China found that BP-3 was the most abundant benzophenone analogue in sludge. nih.gov The application of this sludge as agricultural fertilizer can then introduce these contaminants to terrestrial environments. nih.gov
Benzophenone derivatives are now ubiquitously present in various environmental matrices. mdpi.com They have been identified in surface waters such as rivers and lakes, groundwater, seawater, and even tap water. mdpi.comnih.gov Their presence has been reported globally, including in waterways in China, Spain, and the United States. mdpi.comnih.gov Furthermore, due to their use in consumer goods, these compounds are also found in indoor environments, with studies detecting them in indoor air and dust. nih.gov
| Environmental Compartment | Detected Benzophenone Derivatives | Representative Concentrations | Source |
| Wastewater Influent | BP-3, BP-1, BP-2, 4-OH-BP | BP-3: 35.6–49.1 ng/L; 4-OH-BP: 76.5-77.2 ng/L | kau.edu.sa |
| Wastewater Effluent | BP-1, BP-2, BP-3 | Emission rates: BP-2 (15.9–47.6 mg/day/1000 people), BP-1 (16.2–20.0 mg/day/1000 people), BP-3 (10.5–17.5 mg/day/1000 people) | kau.edu.sa |
| Sewage Sludge | BP-3 and its derivatives | BP-3: 0.581–305 ng/g dw | nih.gov |
| Surface Water (Rivers) | BP, BP-1, BP-3, BP-4 | Up to 2031 ng/L (BP-3) | mdpi.comnih.gov |
| Seawater | BP-3 | Up to 34.3 µg/L | mdpi.com |
| Indoor Dust | BP-3 | Median: 78.6 ng/g (China) to 243 ng/g (U.S.) | nih.gov |
**8.2. Mechanisms of Degradation in Environmental Compartments
The environmental fate of 2-benzoyl-4-methoxyphenol analogues is determined by a combination of physical, chemical, and biological degradation processes. These mechanisms dictate the persistence, transformation, and ultimate removal of these compounds from the environment.
As UV filters, benzophenones are designed to absorb UV light, a property that also makes them susceptible to photodegradation. researchgate.net However, their stability varies significantly. nih.gov Direct photolysis of some benzophenones, like BP-3, in pure water is slow. mdpi.combohrium.com One study noted only a 4% degradation of BP-3 after 28 days in water. mdpi.commdpi.com
Indirect photolysis, however, plays a crucial role in natural waters. nih.gov The presence of natural photosensitizers, such as dissolved organic matter (DOM), can accelerate photodecomposition. researchgate.netnih.gov DOM promotes the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are key reactants in the transformation of BP-3. researchgate.netnih.gov Laboratory experiments have confirmed that the photodegradation of benzophenones often follows pseudo-first-order kinetics. nih.gov
The process of photodegradation leads to the formation of various transformation products. For BP-3, degradation can involve the cleavage of the ether bond or hydroxylation of the aromatic rings. researchgate.netnih.gov In the case of the pharmaceutical ketoprofen, another benzophenone derivative, exposure to natural sunlight results in the formation of products like 3-ethylbenzophenone (B196072) and 3-acetylbenzophenone. nih.gov
Microorganisms play a significant role in the breakdown of phenolic compounds, including benzophenone derivatives. nih.gov In soil and aquatic systems, biodegradation can occur under both aerobic and anaerobic conditions, often through cometabolism, where the microbes degrade the contaminant while utilizing another primary carbon source. acs.org Biofilms, which are communities of microorganisms attached to surfaces, are particularly important as they can act as both bioaccumulators and biodegraders of these pollutants in porous media like aquifers. acs.org
The degradation pathway often involves initial transformation steps that make the molecule more amenable to microbial attack. For example, the degradation of 2,4,6-trichlorophenol (B30397) by the fungus Phanerochaete chrysosporium is initiated by an oxidative dechlorination to produce a benzoquinone. nih.gov This quinone is then reduced to a dihydroxybenzene, which undergoes further reductive dechlorination. nih.gov This multi-step process, involving enzymes like lignin (B12514952) peroxidase and manganese peroxidase, breaks the complex molecule down into simpler, less harmful substances. nih.gov Similar enzymatic pathways are believed to be involved in the breakdown of benzophenone structures. nih.gov Studies have shown that co-composting sludge containing high concentrations of benzophenone with organic waste can achieve high removal efficiencies, demonstrating the potential of microbial communities in bioremediation. researchgate.net
Conventional water treatment processes are often insufficient for the complete removal of benzophenone derivatives. bohrium.comnih.gov This has led to research into advanced oxidation processes (AOPs) to enhance their degradation. AOPs generate highly reactive radicals, primarily hydroxyl radicals (•OH), that can effectively break down these persistent organic pollutants. bohrium.comnih.gov
Common AOPs used for benzophenone degradation include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to produce •OH radicals. It has been shown to effectively degrade BP-3, BP-4, and BP-9. mdpi.comnih.gov The degradation follows first-order kinetics and is influenced by factors such as pH and the initial concentration of the compound. mdpi.com
UV/Persulfate (PS): This method generates both sulfate (B86663) radicals (SO₄•⁻) and •OH radicals. Studies have found that the UV/PS process can degrade BP-3 faster than the UV/H₂O₂ process. bohrium.com
Chlorination: While a standard disinfection method, chlorination can react with benzophenones to form various halogenated disinfection byproducts (DBPs). nih.govmdpi.com For BP-3, this can lead to mono- and di-halogenated derivatives and cleavage byproducts like halogenated methoxyphenols. nih.govmdpi.comresearchgate.net
UV/Chlorine: This combination process can significantly enhance the degradation of compounds like BP-4 compared to chlorination or UV alone. nih.gov However, the process can be complex, with some studies observing a "rebound" in the concentration of the parent compound due to the reversible transformation of chlorinated products. nih.gov
Environmental Persistence and Transformation Products
The environmental persistence of benzophenone analogues is a key concern. While some degradation occurs, their continuous introduction into the environment and inherent stability can lead to their classification as pseudo-persistent pollutants. researchgate.netnih.gov Benzophenones like BP-3 are relatively resistant to direct photolysis and can persist in aquatic environments for extended periods. mdpi.combohrium.com
Degradation processes, whether photochemical, biological, or chemical, result in a variety of transformation products (TPs). The identity of these TPs depends on the parent compound and the specific degradation pathway.
Photodegradation of BP-3 can yield hydroxylated and cleavage products. researchgate.netnih.gov
Biodegradation in managed aquifer recharge systems has shown that BP-3 transforms into products including benzophenone-1 (BP-1), 4-hydroxybenzophenone (B119663) (4HB), and 2,2′-dihydroxy-4-methoxybenzophenone (DHMB). acs.org
Chlorination of BP-3 during water disinfection can produce mono-, di-, and tri-halogenated derivatives, as well as cleavage products like 2,4-dichloro-3-methoxyphenol and bromoform, particularly in seawater. nih.govmdpi.com
AOPs also generate numerous intermediates. The degradation of BP-4 and BP-9 using UV/H₂O₂ resulted in the identification of 12 and 17 intermediates, respectively. mdpi.com
While degradation is intended to detoxify pollutants, some TPs may have their own environmental risks. However, studies on BP-3 have suggested that the ecotoxicity and health effects of its main transformation products are significantly lower than that of the parent compound. researchgate.netnih.gov
Degradation Kinetics and Environmental Half-Life Studies
Understanding the kinetics and half-life of benzophenone derivatives is essential for assessing their environmental persistence. Degradation rates are highly dependent on the specific compound and the environmental conditions. nih.gov
Photodegradation studies under laboratory UV lamps show that the breakdown of benzophenones generally follows pseudo-first-order kinetics. nih.gov The half-lives, however, can vary dramatically. For the highly photolabile ketoprofen, the half-life was less than a minute, whereas more resistant UV filters had half-lives ranging from 17 to 99 hours under the same conditions. nih.gov
In chemical degradation processes, half-lives are also variable. During chlorination, BP-3 degrades rapidly, with a half-life of 2-3 minutes in pure water, which is halved in the presence of bromide ions found in drinking water. nih.govmdpi.com The degradation of Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (DHHB) during chlorination also showed a half-life of about 2 minutes. mdpi.com In contrast, the photo-induced degradation of some filters under simulated solar radiation is much slower, with reported half-lives of over 800 minutes. researchgate.net
| Compound | Degradation Process | Conditions | Half-life (t½) | Source |
| Ketoprofen | UV Photolysis | Medium pressure UV lamp | 0.8 min | nih.gov |
| Benzophenone UV filters | UV Photolysis | Medium pressure UV lamp | 17 - 99 h | nih.gov |
| Benzophenone-3 (BP-3) | Chlorination | Pure water, pH 6-8, ~20°C | 2 - 3 min | nih.govmdpi.com |
| Benzophenone-3 (BP-3) | Chlorination | Drinking water (with bromide) | ~1 - 1.5 min | nih.govmdpi.com |
| DHHB | Chlorination | Drinking water, pH 7.5, 15°C | ~2 min | mdpi.com |
| BP-8 | Photo-induced degradation | Artificial solar radiation | 835.12 ± 20.12 min | researchgate.net |
| IMC | Photo-induced degradation | Artificial solar radiation | 938.5 ± 31.1 min | researchgate.net |
Future Research Directions and Emerging Paradigms for 2 Benzoyl 4 Methoxyphenol
Exploration of Novel Green Synthetic Methodologies
The chemical industry is increasingly focusing on the development of environmentally benign synthesis methods. For 2-benzoyl-4-methoxyphenol, this involves exploring greener reaction pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Traditional synthesis of hydroxybenzophenones often involves the Fries rearrangement of phenolic esters. wikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction typically employs Lewis acids like aluminum chloride in stoichiometric amounts, which can generate significant waste. organic-chemistry.org Green chemistry approaches aim to overcome these limitations.
Key Green Methodologies:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Fries rearrangement, leading to reduced reaction times and potentially higher yields compared to conventional heating. ccsenet.orgresearchgate.netccsenet.org This technique offers an energy-efficient alternative for the synthesis of aromatic hydroxyketones.
Solid Acid Catalysts: Replacing corrosive and water-sensitive Lewis acids with solid acid catalysts like zeolites or a mixture of acidic Al2O3-ZnCl2 can simplify work-up procedures and reduce environmental impact. organic-chemistry.org These catalysts can often be recovered and reused.
Bio-based Feedstocks: A significant paradigm shift involves the use of renewable, non-edible bio-resources to produce UV absorbers. Researchers have successfully produced aromatic compounds with good UVA and UVB absorbance from cashew nut shell liquid (CNSL), a waste product of the cashew industry. european-coatings.com Similarly, lignin (B12514952), a complex polymer found in wood, can be chemically modified through processes like microwave-assisted alkaline copper oxide reactions to yield compounds with high absorbance in the UV-A and UV-B regions. acs.org These approaches offer a sustainable alternative to petroleum-based synthesis. european-coatings.comusunchem.com
| Green Synthesis Approach | Catalyst/Method | Advantages |
| Microwave-Assisted Fries Rearrangement | Microwave Irradiation | Faster reaction times, improved yields, energy efficiency. ccsenet.org |
| Heterogeneous Catalysis | Acidic Al2O3-ZnCl2, Zeolites | Reduced waste, catalyst reusability, easier product purification. organic-chemistry.org |
| Bio-based Synthesis | Cashew Nut Shell Liquid (CNSL), Lignin | Use of renewable feedstocks, reduced reliance on fossil fuels, environmentally friendly. european-coatings.comacs.org |
Development of Advanced Spectroscopic and Computational Tools for Deeper Characterization
A thorough understanding of the molecular structure, electronic properties, and photophysical behavior of this compound is crucial for optimizing its performance and designing new derivatives. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for studying benzophenone (B1666685) derivatives. researchgate.net These computational methods allow researchers to:
Calculate optimized molecular geometries.
Predict electronic excitation energies and UV absorption spectra. semanticscholar.org
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer within the molecule. researchgate.net
Model specific solvent-solute interactions to understand how the environment affects photophysical properties. semanticscholar.org
These combined experimental and computational studies provide a detailed picture of the structure-property relationships in this class of molecules, guiding the design of new UV absorbers with tailored absorption wavelengths and enhanced photostability. semanticscholar.org
Elucidation of Complex Reaction Mechanisms and Pathways
Understanding the reaction mechanisms involved in the synthesis and degradation of this compound is key to improving production efficiency and predicting its environmental fate.
Fries Rearrangement Mechanism: While widely used, the definitive mechanism of the Fries rearrangement is still a subject of study. wikipedia.orglscollege.ac.in It is generally accepted to proceed through a carbocation intermediate, generated by the coordination of a Lewis acid to the ester's carbonyl oxygen. wikipedia.orglscollege.ac.in This is followed by an electrophilic aromatic substitution of the acylium ion onto the aromatic ring. wikipedia.org The reaction can proceed via both intramolecular and intermolecular pathways, and conditions such as temperature and solvent can influence the ratio of ortho and para products. wikipedia.orglscollege.ac.in Microwave irradiation has been found to accelerate these reactions, likely by efficiently heating the adduct formed between the Lewis acid and the substrate. ccsenet.orgresearchgate.net
Photochemical Reactions: As a UV absorber, the primary function of this compound involves photochemical processes. Its conjugated structure allows for the efficient absorption of UV light. rsc.org However, these compounds can also undergo photodegradation. When leached from materials like plastics into the environment, benzophenones can undergo direct photolysis in surface waters, as their absorption spectra overlap with the solar spectrum. rsc.org Understanding these degradation pathways is crucial for assessing their environmental impact and designing more robust photostabilizers.
Sustainable Chemical Design and Manufacturing
The principles of green chemistry are being increasingly integrated into the design and manufacturing of chemicals to minimize their environmental footprint.
Green Chemistry Metrics: The "greenness" of a chemical process can be quantified using various metrics. For the synthesis of this compound, these metrics can guide the selection of the most sustainable route.
Atom Economy (AE): Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
Reaction Mass Efficiency (RME): Provides a more comprehensive measure by including yield, stoichiometry, and atom economy. tamu.edunih.gov
E-Factor (Environmental Factor): Calculates the ratio of the mass of waste produced to the mass of the desired product. An ideal E-factor is 0. nih.govgreenchemistry-toolkit.org
Process Mass Intensity (PMI): Represents the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. greenchemistry-toolkit.orgmdpi.com
Applying these metrics helps to identify and prioritize synthetic routes that are less wasteful and more resource-efficient. tamu.edunih.gov
Lifecycle Assessment (LCA): A holistic approach to sustainability involves conducting a life cycle assessment for the entire manufacturing process. This evaluates the environmental impacts associated with all stages, from raw material extraction to product use and disposal. greenchemistry-toolkit.org For this compound, this would include assessing the impact of feedstock sourcing (petroleum vs. bio-based), energy consumption in synthesis, and the product's end-of-life fate.
Emerging Applications in Materials Science and Interdisciplinary Research
While the primary application of this compound is as a UV absorber, its unique chemical structure opens doors to other advanced applications in materials science and interdisciplinary fields.
Polymer Science: Hydroxybenzophenones are crucial additives for protecting polymers from photodegradation, thereby extending the lifespan of plastics, coatings, and other materials. rsc.orgnbinno.com Research is ongoing to develop reactive UV absorbers that can be chemically bound to the polymer backbone. This prevents leaching of the additive over time, improving durability and reducing environmental release. scientific.net For example, derivatives like benzophenone 4-acryloyl hydroxybenzoate can be incorporated into polymer chains to enhance properties like weathering resistance and toughness. zhonganindustry.com
Organic Electronics: The benzophenone core is gaining attention as a building block for materials used in organic light-emitting diodes (OLEDs). mdpi.compreprints.org Its electron-deficient nature and ability to undergo efficient intersystem crossing make it a compelling candidate for developing thermally activated delayed fluorescent (TADF) emitters. mdpi.compreprints.org These materials can achieve very high quantum efficiencies in OLED devices. Research into benzophenone derivatives for these applications is a rapidly growing interdisciplinary field combining organic synthesis, photophysics, and materials engineering. mdpi.com
Medicinal Chemistry: The benzophenone scaffold is found in numerous molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgnih.gov While this compound itself is not a primary therapeutic agent, its derivatives are being explored in drug discovery programs. nih.govgoogle.com
The continued exploration of this versatile compound and its derivatives promises to yield significant advancements in materials protection, sustainable chemistry, and advanced technologies.
Q & A
Q. What are the standard synthetic routes for 2-benzoyl-4-methoxyphenol, and how can purity be optimized?
- Methodological Answer : this compound is synthesized via benzoylation of 4-methoxyphenol using benzoyl chloride under Friedel-Crafts conditions. Catalysts like AlCl₃ or FeCl₃ are typically employed. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires monitoring by HPLC-UV (C18 column, λ = 290 nm) and ensuring anhydrous conditions to prevent hydrolysis of intermediates .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves bond lengths and angles. Crystals are grown via slow evaporation from ethanol, and refinement accounts for hydrogen bonding (e.g., O–H⋯O interactions) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) groups .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV/Vis : Reverse-phase C18 column with methanol/water (70:30 v/v) mobile phase, detection at 288 nm .
- LC-MS/MS : Electrospray ionization (ESI) in negative mode for high sensitivity, monitoring m/z 228 [M−H]⁻ .
- GC-MS : Derivatization (e.g., silylation) improves volatility for trace analysis .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved?
- Methodological Answer :
- For twinning , use SHELXL’s TWIN/BASF commands to refine twin laws. High-resolution data (d < 0.8 Å) improves model accuracy .
- For disordered methoxy/benzoyl groups , apply restraints (e.g., SIMU/DELU in SHELXL) and validate with residual density maps. Multi-conformer modeling may be necessary .
Q. How do structural modifications (e.g., halogenation) impact the photostability and UV-absorption properties of this compound?
- Methodological Answer :
- Introduce substituents (e.g., Cl at the benzoyl ring) via electrophilic substitution. Compare UV-Vis spectra (λmax shifts) and photodegradation rates under simulated sunlight (Xe lamp, 300–400 nm).
- Photostability Assay : Monitor degradation by HPLC over 24 hours; quantum yield calculations (Φ) quantify reactivity .
Q. What strategies mitigate discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Re-run NMR in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess shifts.
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., incomplete benzoylation).
- Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook for consensus .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for enhanced bioactivity?
- Methodological Answer :
- In Silico Modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and H-bond donor/acceptor sites.
- In Vitro Testing : Screen analogs for antioxidant activity (DPPH assay) or enzyme inhibition (e.g., tyrosinase), correlating logP values with cytotoxicity (MTT assay) .
Q. What experimental designs are critical for assessing the environmental toxicity of this compound?
- Methodological Answer :
- Aquatic Toxicity : Follow OECD 203 guidelines using zebrafish embryos (LC₅₀ determination).
- Phototoxicology : Expose Daphnia magna to UV-irradiated samples, measuring reactive oxygen species (ROS) via fluorescence probes .
- Bioaccumulation : Use radiolabeled ¹⁴C-compounds in soil/water systems, analyzed by scintillation counting .
Methodological Notes
- Crystallography Software : SHELX and WinGX remain gold standards for small-molecule refinement .
- Safety Protocols : Refer to SDS guidelines (e.g., ACETO Corporation) for handling phenolic derivatives, emphasizing PPE and waste disposal .
- Data Reproducibility : Archive raw spectra and diffraction data in repositories like Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
